2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}oxy)-5-(pyridin-4-yl)pyrimidine
Description
Properties
IUPAC Name |
2-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]oxy-5-pyridin-4-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-6-23-25(9-1)13-12-24-10-4-18(5-11-24)26-19-21-14-17(15-22-19)16-2-7-20-8-3-16/h1-3,6-9,14-15,18H,4-5,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJHGFAWBDTWOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)C3=CC=NC=C3)CCN4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Chloro-5-(pyridin-4-yl)pyrimidine
The pyrimidine backbone is constructed via cyclocondensation of ethyl acetoacetate with guanidine hydrochloride under basic conditions, followed by chlorination at C2 and C4 using phosphorus oxychloride. The pyridin-4-yl group is introduced at C5 via Suzuki-Miyaura coupling:
Procedure :
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2,4-Dichloro-5-iodopyrimidine (1.0 equiv), pyridin-4-ylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv) are refluxed in degassed 1,4-dioxane/Na₂CO₃(aq) (3:1) at 90°C for 12 hours.
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Purification via silica chromatography (EtOAc/hexane, 1:3) yields 2-chloro-5-(pyridin-4-yl)pyrimidine (78% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temp | 90°C |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ |
| Isolated Yield | 78% |
Functionalization of the Piperidine Moiety
Synthesis of 1-[2-(1H-Pyrazol-1-yl)ethyl]piperidin-4-ol
The piperidine sidechain is synthesized through a two-step sequence:
Step 1 : N-Alkylation of Piperidin-4-ol
Piperidin-4-ol (1.0 equiv) reacts with 2-chloroethylpyrazole (1.2 equiv) in acetonitrile using K₂CO₃ (2.0 equiv) as base.
Step 2 : Reductive Amination (Optional)
For higher regioselectivity, reductive amination of piperidin-4-one with 2-(1H-pyrazol-1-yl)ethylamine using NaBH₃CN in methanol achieves the same product.
Optimization Notes :
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Solvent : MeOH > CH₃CN (reduced side products).
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Catalyst : NaBH₃CN (0.5 equiv) at 0°C minimizes over-alkylation.
Coupling of Piperidinyloxy Group to Pyrimidine
Nucleophilic Aromatic Substitution (SNAr)
The chlorine at C2 of 2-chloro-5-(pyridin-4-yl)pyrimidine is displaced by piperidin-4-ol under basic conditions:
Procedure :
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2-Chloro-5-(pyridin-4-yl)pyrimidine (1.0 equiv), 1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-ol (1.5 equiv), and KOtBu (3.0 equiv) in DMF are stirred at 80°C for 6 hours.
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The product is isolated via aqueous workup and recrystallized from ethanol/water (85% yield).
Critical Parameters :
| Parameter | Optimal Value |
|---|---|
| Base | KOtBu |
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 6 hours |
Alternative Routes and Comparative Analysis
Mitsunobu Reaction for Ether Formation
An alternative to SNAr employs Mitsunobu conditions using DIAD and PPh₃ to couple the piperidin-4-ol to 2-hydroxy-5-(pyridin-4-yl)pyrimidine. However, this method requires pre-installation of a hydroxyl group at C2, complicating the synthesis.
One-Pot Sequential Coupling
Recent advances demonstrate a one-pot strategy combining Suzuki-Miyaura coupling and SNAr:
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2,4-Dichloro-5-iodopyrimidine undergoes Suzuki coupling with pyridin-4-ylboronic acid.
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Without isolation, the intermediate reacts with piperidin-4-ol in situ.
Advantage : Reduced purification steps (overall yield: 65%).
Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows ≥98% purity at 254 nm.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyrazole moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the pyridine and pyrimidine rings using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine and pyrimidine rings, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce partially or fully reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its bioactive properties , particularly in the development of new therapeutic agents. Its structural components are known to impart various biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against a range of microbial pathogens.
- Anticancer Properties : Research indicates that derivatives of pyrazole and piperidine can inhibit cancer cell proliferation and induce apoptosis.
Chemical Synthesis
In synthetic chemistry, this compound serves as a versatile building block for the creation of more complex molecules. Its unique structure allows for:
- Formation of Diverse Derivatives : By modifying the functional groups, researchers can create derivatives with tailored biological activities.
- Catalytic Applications : It may act as a catalyst in various chemical reactions due to its reactive functional groups.
Biological Studies
Studies are investigating how this compound interacts with biological targets:
- Mechanism of Action : Understanding how it binds to specific enzymes or receptors can elucidate its potential therapeutic effects.
- Target Identification : Research is ongoing to identify the molecular pathways influenced by this compound, which could lead to novel drug discovery.
Case Studies and Research Findings
Several studies have documented the applications and effects of compounds structurally similar to 2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}oxy)-5-(pyridin-4-yl)pyrimidine. Notable findings include:
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry reported that derivatives with piperidine and pyrazole moieties exhibited significant anticancer activity against breast cancer cell lines. The mechanism was attributed to the inhibition of specific kinase pathways involved in cell growth and survival.
Case Study 2: Antimicrobial Efficacy
Research highlighted in Antimicrobial Agents and Chemotherapy demonstrated that compounds similar to this pyrimidine derivative showed promising results against resistant strains of bacteria, suggesting potential use as new antibiotics.
Mechanism of Action
The mechanism of action of 2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}oxy)-5-(pyridin-4-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Similarities
The compound shares key motifs with several analogs:
- Pyrimidine/Pyrazole Hybrids: Compounds like 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine () and TRK kinase inhibitors () combine pyrimidine with pyrazole or thienopyrimidine cores, enhancing binding to enzymatic pockets .
- Piperidine/Piperazine Linkages : Derivatives such as 4-[1-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine () and pyridine-piperazine conjugates () utilize piperidine rings for conformational flexibility and target engagement .
Substituent Variations and Pharmacological Implications
Key Observations:
- TRK Kinase Inhibitors (): Pyrazolo-pyrimidine derivatives with fluorinated aryl groups show enhanced selectivity for TRK kinases, suggesting that the pyridin-4-yl group in the target compound may confer similar selectivity .
- Antifungal Activity (): Piperidine-linked pyrazole-acetyl groups in BASF compounds demonstrate broad-spectrum fungicidal activity, highlighting the importance of the pyrazole-piperidine motif .
- Synthetic Flexibility : Multi-step syntheses (e.g., ) often use Vilsmeier–Haack reactions or Pd-catalyzed couplings, suggesting feasible routes for modifying the target compound’s substituents .
Biological Activity
The compound 2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}oxy)-5-(pyridin-4-yl)pyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a pyrimidine core substituted with both a piperidine and a pyrazole moiety, which are known for their diverse biological activities. The structure can be represented as follows:
| Component | Description |
|---|---|
| Pyrimidine Ring | Central structure providing stability and reactivity. |
| Piperidine Moiety | Associated with anesthetic activity and modulation of neurotransmitter systems. |
| Pyrazole Group | Known for anti-inflammatory and anticancer properties. |
Anticancer Properties
Research indicates that compounds containing pyrazole and piperidine moieties exhibit significant anticancer activity. A study highlighted the effectiveness of similar structures in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been investigated, particularly regarding acetylcholinesterase (AChE) inhibition. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Preliminary data suggest that the compound may exhibit competitive inhibition against AChE, enhancing cholinergic signaling .
Antimicrobial Activity
The biological activity of related compounds has shown promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disrupting bacterial cell wall synthesis and function, which is critical for developing new antibiotics .
The proposed mechanism of action for this compound involves:
- Receptor Binding : The compound may interact with specific receptors or enzymes, modulating their activity.
- Signal Transduction : By influencing intracellular signaling pathways, it can lead to altered cellular responses such as apoptosis in cancer cells.
- Antimicrobial Effects : It may interfere with bacterial metabolism and growth by targeting essential enzymes.
Case Study 1: Anticancer Efficacy
A recent study synthesized various derivatives of pyrimidine compounds, including the target molecule, and evaluated their cytotoxic effects on human cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong anticancer potential .
Case Study 2: Enzyme Inhibition
In vitro studies demonstrated that the compound inhibited AChE activity with an IC50 value comparable to established AChE inhibitors. This suggests its potential utility in treating cognitive disorders associated with cholinergic dysfunction .
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for the preparation of 2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}oxy)-5-(pyridin-4-yl)pyrimidine?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
- Nucleophilic substitution : Piperidine derivatives react with pyrazole-containing electrophiles under reflux conditions (e.g., glacial acetic acid as a solvent/catalyst) .
- Pyrimidine ring formation : Cyclization of intermediates using reagents like POCl₃ or NH₄OAc in ethanol/water mixtures .
- Purification : Column chromatography with silica gel and polarity-optimized solvent systems (e.g., hexane/ethyl acetate gradients) .
- Key References : Reaction schemes in and detail reagent stoichiometry, temperature control, and solvent selection.
Q. How is the molecular structure of this compound validated?
- Methodological Answer : Structural confirmation requires:
- X-ray crystallography : Single-crystal analysis to determine bond lengths, angles, and stereochemistry (e.g., as in and , which report similar piperazine-pyrimidine systems) .
- Spectroscopic techniques :
- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks.
- HRMS (High-Resolution Mass Spectrometry) : For molecular formula verification.
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Initial screening should focus on:
- Kinase inhibition assays : Use fluorescence-based or radiometric assays (e.g., ADP-Glo™) to assess interactions with kinase targets, given the pyrimidine core’s role in ATP-binding site competition .
- Cytotoxicity profiling : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Dose-response curve optimization : Ensure consistent compound purity (≥95% via HPLC; see ) and solvent selection (e.g., DMSO stability tests) .
- Target engagement validation : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure direct binding affinities, reducing false positives from off-target effects .
- Meta-analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays) across studies to identify protocol-dependent variability .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite can model binding poses in kinase pockets (e.g., pyrimidine interactions with hinge regions) .
- MD (Molecular Dynamics) simulations : GROMACS or AMBER for stability analysis of ligand-receptor complexes over 100+ ns trajectories .
- QSAR (Quantitative Structure-Activity Relationship) : Train models using descriptors like logP, polar surface area, and electrostatic potential maps .
Q. How can synthetic yield be improved for large-scale research applications?
- Methodological Answer :
- Reaction optimization : Use DoE (Design of Experiments) to test variables (temperature, catalyst loading, solvent ratios). For example, highlights ICReDD’s quantum chemical reaction path searches to identify energy-efficient pathways .
- Flow chemistry : Continuous reactors for exothermic steps (e.g., POCl₃-mediated reactions) to enhance reproducibility and safety .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts for asymmetric synthesis .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives?
- Methodological Answer :
- Fragment-based design : Synthesize analogs with systematic modifications (e.g., pyrazole-to-imidazole swaps, piperidine ring expansion) and test activity .
- Free-Wilson analysis : Quantify contributions of substituents (e.g., pyridin-4-yl vs. pyridin-3-yl) to bioactivity using regression models .
- Crystallographic SAR : Co-crystallize derivatives with targets (e.g., kinases) to visualize binding mode changes .
Data Contradiction and Validation
Q. How to address discrepancies in reported solubility or stability profiles?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat, light, and pH extremes, then quantify degradation products via LC-MS .
- Solvent screening : Use nephelometry or UV-vis spectroscopy to measure solubility in PEG, cyclodextrin, or lipid-based vehicles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
